3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]
Brand Name: Vulcanchem
CAS No.: 2416229-32-6
VCID: VC5817174
InChI: InChI=1S/C7H10O2/c1-2-7(3-1)6-5(9-6)4-8-7/h5-6H,1-4H2
SMILES: C1CC2(C1)C3C(O3)CO2
Molecular Formula: C7H10O2
Molecular Weight: 126.155

3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]

CAS No.: 2416229-32-6

Cat. No.: VC5817174

Molecular Formula: C7H10O2

Molecular Weight: 126.155

* For research use only. Not for human or veterinary use.

3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] - 2416229-32-6

Specification

CAS No. 2416229-32-6
Molecular Formula C7H10O2
Molecular Weight 126.155
IUPAC Name spiro[3,6-dioxabicyclo[3.1.0]hexane-2,1'-cyclobutane]
Standard InChI InChI=1S/C7H10O2/c1-2-7(3-1)6-5(9-6)4-8-7/h5-6H,1-4H2
Standard InChI Key YLSYOBMEHBVLET-UHFFFAOYSA-N
SMILES C1CC2(C1)C3C(O3)CO2

Introduction

Nomenclature and Molecular Identification

The systematic IUPAC name 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] delineates its unique architecture. The term "spiro" indicates a junction where two rings share a single atom, while "bicyclo[3.1.0]hexane" specifies a fused bicyclic system with bridgehead positions. The "3,6-dioxa" prefix denotes oxygen atoms at the 3rd and 6th positions of the bicyclohexane ring .

Molecular Formula and Weight

The molecular formula C₇H₁₀O₂ corresponds to a molecular weight of 126.16 g/mol, as confirmed by Sigma-Aldrich . Comparatively, a structurally related compound, 3,6-Dioxaspiro[bicyclo[3.1.0]hexane-2,4'-oxane], exhibits a molecular formula of C₈H₁₂O₃ and a higher molecular weight of 156.18 g/mol , highlighting the impact of substituent variations on mass.

Identifier Codes

  • CAS Registry Number: 2416229-32-6

  • InChI Key: YLSYOBMEHBVLET-UHFFFAOYSA-N

  • SMILES: C1COCCC12C3C(O3)CO2 (for analogous structures)

Structural Elucidation and Stereochemistry

Bicyclic and Spirocyclic Frameworks

The core structure comprises a bicyclo[3.1.0]hexane system fused to a cyclobutane ring via a spiro carbon. The bicyclo[3.1.0]hexane moiety consists of a six-membered ring with bridging methylene groups at positions 1 and 3, creating a norbornane-like scaffold. The spiro linkage at position 2 connects this system to a four-membered cyclobutane ring, introducing significant steric strain .

Table 1: Key Structural Features

FeatureDescription
Bicyclo[3.1.0]hexaneFused 6-membered ring with bridgehead carbons at positions 1 and 3
Spiro JunctionShared carbon between bicyclohexane and cyclobutane rings
Oxygen PositionsEther oxygens at C3 and C6 of the bicyclohexane ring

Stereochemical Considerations

Spiro compounds often exhibit axial chirality due to restricted rotation around the shared atom. While stereochemical data for this specific compound is limited, analogous spirocyclic ethers demonstrate enantiomerism, suggesting potential chiral centers in 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] warranting further study .

Physicochemical Properties

Physical State and Stability

The compound exists as a liquid at standard temperature and pressure, with a recommended storage temperature of 4°C to ensure stability . Its low molecular weight and ether-rich structure contribute to moderate polarity, influencing solubility in organic solvents like dichloromethane or tetrahydrofuran.

Synthetic Routes and Reactivity

Reactivity Profile

The strained cyclobutane ring and ether linkages render the compound susceptible to:

  • Ring-Opening Reactions: Nucleophilic attack at electrophilic carbons adjacent to oxygen.

  • Oxidative Degradation: Cleavage of ether bonds under strong oxidizing conditions.

  • Thermal Rearrangements: Potential retro-Diels-Alder reactions at elevated temperatures .

Applications and Biological Relevance

Pharmaceutical Intermediates

Spirocyclic ethers are prized in drug discovery for their conformational rigidity, which enhances target binding specificity. While 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] itself has no reported bioactivity, structurally related ketals exhibit antimicrobial and anti-inflammatory properties .

Material Science

The compound’s rigid architecture makes it a candidate for:

  • Polymer Cross-Linking Agents: Enhancing thermal stability of epoxy resins.

  • Liquid Crystal Components: Modulating mesophase behavior through steric effects .

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